molecular formula C21H18N2OS B5558689 3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5558689
M. Wt: 346.4 g/mol
InChI Key: YJGHQTLVFKZZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one" is a compound within the thieno[2,3-d]pyrimidin-4(3H)-one class, known for its pharmacological significance. These compounds are notable in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

  • The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, like the compound , has been significantly streamlined. Shi et al. (2018) describe a one-step catalytic four-component reaction, offering a greener and more economical approach compared to traditional multi-step syntheses (Shi et al., 2018).
  • Liu and He (2008) discuss an aza-Wittig reaction for synthesizing novel thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, which may be relevant to the synthesis of our compound of interest (Liu & He, 2008).

Molecular Structure Analysis

  • The crystal structure of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been studied, providing insight into the molecular configuration and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Lahmidi et al., 2019).

Scientific Research Applications

Green Synthesis Approaches

One study introduced a green, catalytic approach to synthesize the thieno[2,3-d]pyrimidin-4(3H)-ones class of compounds, highlighting its pharmacological significance. This method emphasizes step economy, reduced catalyst loading, and easy purification, making it a sustainable option for producing these compounds (Taoda Shi et al., 2018).

Antibacterial and Antifungal Properties

Another significant application is the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antibacterial and antifungal activities. These compounds have shown higher antifungal activity against Candida species than fluconazole and have demonstrated better antibacterial activity against Gram-positive and Gram-negative bacteria compared to other derivatives (B. Kahveci et al., 2020).

Novel Reaction Pathways

Research also explores novel synthetic pathways for creating thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including the utilization of aza-Wittig reactions. These methods enable the design and synthesis of novel compounds with potential biological activities, demonstrating the versatility and applicability of these thieno[2,3-d]pyrimidin derivatives in medicinal chemistry (Jianchao Liu & H. He, 2008).

Antimicrobial and Anti-inflammatory Agents

Furthermore, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents, indicating their potential in treating infections and inflammation. These compounds have exhibited remarkable activity against fungi, bacteria, and inflammation, showcasing their therapeutic potential (M. Tolba et al., 2018).

Anti-inflammatory, CNS Depressant, and Antimicrobial Activities

Another study synthesized new derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and evaluated them for anti-inflammatory, CNS depressant, and antimicrobial activities. Some compounds showed promising results, indicating the utility of these derivatives in developing new therapeutic agents (B. V. Ashalatha et al., 2007).

properties

IUPAC Name

5-(4-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-6-8-17(9-7-14)18-12-25-20-19(18)21(24)23(13-22-20)11-16-5-3-4-15(2)10-16/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGHQTLVFKZZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.